(S)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid
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Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid is a chiral compound often used in organic synthesis and medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions. The tetrahydro-2H-pyran-4-yl group adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as tetrahydro-2H-pyran-4-yl acetic acid and tert-butoxycarbonyl chloride.
Reaction Steps:
Reaction Conditions: Typical conditions include room temperature reactions in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or moisture interference.
Industrial Production Methods
In an industrial setting, the synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro-2H-pyran-4-yl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group, especially after deprotection.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Deprotection of the Boc group using trifluoroacetic acid, followed by nucleophilic substitution with reagents like alkyl halides.
Major Products
Oxidation: Formation of tetrahydro-2H-pyran-4-one derivatives.
Reduction: Formation of tetrahydro-2H-pyran-4-yl alcohol derivatives.
Substitution: Formation of various substituted amines after Boc deprotection.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Protecting Group: The Boc group is widely used to protect amines during multi-step synthesis.
Biology
Enzyme Inhibition Studies: Used in the design of enzyme inhibitors due to its structural similarity to natural substrates.
Medicine
Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and metabolic disorders.
Industry
Material Science: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through its functional groups. The Boc-protected amine can be deprotected to reveal a free amine, which can then interact with biological targets such as enzymes or receptors. The tetrahydro-2H-pyran-4-yl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid: The enantiomer of the compound, differing in its stereochemistry.
2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)propanoic acid: A similar compound with a propanoic acid group instead of acetic acid.
Uniqueness
Chirality: The (S)-enantiomer may exhibit different biological activity compared to the ®-enantiomer.
Functional Groups: The combination of a Boc-protected amine and a tetrahydro-2H-pyran-4-yl group provides unique reactivity and interaction potential.
This detailed overview covers the essential aspects of (S)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid, from its synthesis to its applications and unique properties
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxan-4-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-9(10(14)15)8-4-6-17-7-5-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJWUTNRLZHCBX-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCOCC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1CCOCC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649517 |
Source
|
Record name | (2S)-[(tert-Butoxycarbonyl)amino](oxan-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
711017-85-5 |
Source
|
Record name | (2S)-[(tert-Butoxycarbonyl)amino](oxan-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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